4-Methoxypicolinamide chemical structure and properties
4-Methoxypicolinamide chemical structure and properties
An In-depth Technical Guide to 4-Methoxypicolinamide: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 4-Methoxypicolinamide (4-methoxy-pyridine-2-carboxamide), a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is sparse in peer-reviewed literature, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust profile. We will delve into its structure, predicted physicochemical and spectroscopic properties, a detailed synthesis protocol from its common precursor, and its potential applications as a scaffold in the development of novel therapeutics.
Core Molecular Identity and Structure
4-Methoxypicolinamide belongs to the picolinamide family, which are amides derived from picolinic acid (pyridine-2-carboxylic acid). The defining features of this molecule are a pyridine ring, a primary amide functional group at the 2-position, and a methoxy group substituent at the 4-position. The placement of the electron-donating methoxy group influences the electronic properties of the pyridine ring, which can be a critical factor in its interactions with biological targets.
Key Identifiers:
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IUPAC Name: 4-methoxypyridine-2-carboxamide
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Molecular Formula: C₇H₈N₂O₂
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Molecular Weight: 152.15 g/mol
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Precursor CAS Number: 29082-91-5 (for 4-Methoxypicolinic acid)[1][2][3]
Caption: Chemical Structure of 4-Methoxypicolinamide.
Physicochemical and Spectroscopic Profile
Predicting the properties of a molecule is a cornerstone of modern chemical research, allowing scientists to anticipate its behavior in various experimental settings. The following properties are predicted based on computational models and comparison with analogous structures.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Justification |
| Molecular Weight | 152.15 g/mol | Calculation from Molecular Formula (C₇H₈N₂O₂) |
| XLogP3 | 0.7 | PubChem (for precursor 4-Methoxypicolinic acid)[4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Functional group analysis |
| Hydrogen Bond Acceptors | 4 (from C=O, ring N, OCH₃) | Functional group analysis |
| Form | Expected to be a solid at room temperature | Based on related picolinamide structures[1] |
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. Below are the predicted key features for 4-Methoxypicolinamide.
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¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):
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δ ~8.2-8.4 ppm (d, 1H): Proton at C6 (adjacent to the ring nitrogen), showing doublet coupling.
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δ ~7.8-8.0 ppm (s, 1H): Proton at C3 (between the methoxy and amide groups), likely appearing as a singlet or narrow doublet.
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δ ~7.0-7.2 ppm (d, 1H): Proton at C5, showing doublet coupling.
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δ ~5.5-7.5 ppm (br s, 2H): Amide (-CONH₂) protons. The broadness and chemical shift are highly dependent on solvent and concentration.
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δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons, appearing as a sharp singlet.
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¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):
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δ ~165-168 ppm: Carbonyl carbon (C=O) of the amide.
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δ ~160-163 ppm: Aromatic carbon C4, attached to the methoxy group.
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δ ~148-152 ppm: Aromatic carbons C2 and C6.
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δ ~110-120 ppm: Aromatic carbons C3 and C5.
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δ ~55-57 ppm: Methoxy carbon (-OCH₃).
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Infrared (IR) Spectroscopy (Predicted, KBr pellet):
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3400-3100 cm⁻¹: Two distinct bands (asymmetric and symmetric N-H stretching) characteristic of a primary amide.
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~3000 cm⁻¹: Aromatic C-H stretching.
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~1670-1690 cm⁻¹: Strong C=O stretching (Amide I band).
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~1600-1620 cm⁻¹: N-H bending (Amide II band).
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~1580, 1470 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations.
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~1250-1300 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).
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~1020-1050 cm⁻¹: Symmetric C-O-C stretching.
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Synthesis and Characterization Workflow
The most direct and reliable method for preparing 4-Methoxypicolinamide is through the amidation of its corresponding carboxylic acid, 4-Methoxypicolinic acid. This precursor is commercially available[1][2].
Rationale for Synthesis Strategy
Direct amidation of carboxylic acids is a widely used transformation in pharmaceutical chemistry[5]. While classic methods involve converting the acid to a more reactive species like an acyl chloride, modern peptide coupling agents offer a milder, one-pot alternative with high yields and minimal side reactions. Alternatively, greener catalysts like boric acid can be employed, which is particularly beneficial for large-scale synthesis due to its low cost and environmental friendliness[6]. The following protocol utilizes a standard peptide coupling agent for robust and reproducible lab-scale synthesis.
Caption: General workflow for the synthesis of 4-Methoxypicolinamide.
Detailed Experimental Protocol
Objective: To synthesize 4-Methoxypicolinamide from 4-Methoxypicolinic acid.
Materials:
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HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Ammonium chloride (NH₄Cl) (1.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Methoxypicolinic acid (1.0 eq) and dissolve it in anhydrous DMF.
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Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at 0 °C for 20-30 minutes. The formation of the activated ester is critical for efficient amidation. DIPEA acts as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction.
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Amidation: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of DMF, and add an additional equivalent of DIPEA to generate free ammonia in situ. Add this ammonia solution to the activated ester mixture at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.
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Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine (to remove residual water and DMF).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid. Confirm the structure and purity of the final product, 4-Methoxypicolinamide, using NMR, IR, and mass spectrometry, comparing the results to the predicted spectral data.
Applications in Research and Drug Development
The picolinamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While 4-Methoxypicolinamide itself is not a known therapeutic, its true value lies in its role as a versatile chemical building block.
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Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, 4-Methoxypicolinamide is an ideal fragment for screening against biological targets. The pyridine ring can engage in various non-covalent interactions (hydrogen bonding, π-stacking), the amide provides key hydrogen bond donor/acceptor sites, and the methoxy group can probe specific pockets in a protein's active site.
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Scaffold for Chemical Libraries: The primary amide can be further functionalized, or the pyridine ring can undergo additional substitutions, making it a valuable starting point for generating libraries of related compounds. For instance, derivatives of N-methyl-picolinamide-4-thiol have been synthesized and evaluated as potential antitumor agents, with some showing potent and broad-spectrum anti-proliferative activities.[7]
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Intermediate for Complex Synthesis: This molecule serves as a key intermediate in the synthesis of more complex molecules. The picolinamide moiety is a known structural component in kinase inhibitors and other targeted therapies. For example, the structurally related compound 4-(4-Aminophenoxy)-N-methylpicolinamide is a crucial intermediate for the synthesis of multi-kinase inhibitors.[8][9]
The methoxy group at the 4-position is particularly significant. As an electron-donating group, it increases the electron density of the pyridine ring, which can modulate the pKa of the ring nitrogen and its ability to act as a hydrogen bond acceptor. This electronic tuning can be the difference between a potent and an inactive compound.
Conclusion
4-Methoxypicolinamide represents a foundational building block for advanced chemical synthesis and drug discovery. While not extensively characterized as a standalone entity, its structure is of significant interest. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential utility. By understanding its predicted properties and leveraging robust synthetic protocols, researchers can effectively utilize 4-Methoxypicolinamide as a scaffold to explore new chemical space and develop the next generation of targeted therapeutics.
References
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